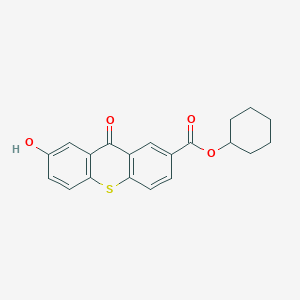
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a chemical compound with a complex structure that includes a thioxanthene core
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves several steps. One common method includes the esterification of 9H-Thioxanthene-2-carboxylic acid with cyclohexanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester include:
9-Oxo-9H-thioxanthene-2-carboxylic acid: This compound shares a similar core structure but lacks the ester group.
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but contains an oxygen atom instead of sulfur in the thioxanthene core.
Thiosalicylic acid: This compound has a similar sulfur-containing structure but differs in the overall framework.
Eigenschaften
CAS-Nummer |
917762-67-5 |
|---|---|
Molekularformel |
C20H18O4S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
InChI |
InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2 |
InChI-Schlüssel |
VYUWFSUUAXNPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















